Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

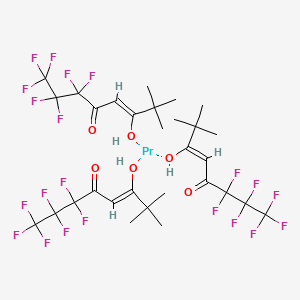

TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III): is a coordination compound of praseodymium, a rare earth element. This compound is known for its unique chemical properties and applications in various fields, including catalysis, material science, and analytical chemistry. The compound’s structure consists of praseodymium ions coordinated with three heptafluoro-2,2-dimethyl-3,5-octanedionate ligands, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) typically involves the reaction of praseodymium salts with heptafluoro-2,2-dimethyl-3,5-octanedione in an organic solvent. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality and yield. The production process is optimized to minimize waste and ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions: TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can also undergo reduction reactions, typically involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.

Substitution: Ligand exchange reactions often involve the use of other β-diketones or similar ligands under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of praseodymium(IV) species, while reduction may yield praseodymium(II) compounds .

Scientific Research Applications

Chemistry: In chemistry, TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) is used as a Lewis acid catalyst in various organic reactions, including aldol reactions and Diels-Alder reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the development of new materials and compounds with potential biomedical applications. For example, it is used in the synthesis of rare earth metal complexes that exhibit interesting biological activities .

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) involves its role as a Lewis acid. The praseodymium ion in the compound can accept electron pairs from donor molecules, facilitating various chemical reactions. This Lewis acid behavior is crucial for its catalytic activity in organic synthesis .

Comparison with Similar Compounds

TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)Ytterbium(III): This compound exhibits similar chemical properties and applications but involves ytterbium instead of praseodymium.

TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)Europium(III): Another similar compound with europium, used in various catalytic and material science applications.

Uniqueness: The uniqueness of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) lies in its specific coordination environment and the properties imparted by the praseodymium ion. This makes it particularly effective in certain catalytic applications and material synthesis processes .

Biological Activity

Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III), often abbreviated as Pr(fod)₃, is a coordination compound involving praseodymium as the central metal ion coordinated with the heptafluorinated ligand. This compound belongs to a class of rare earth metal chelates that exhibit unique biological and chemical properties.

Molecular Characteristics

- Molecular Formula : C₃₀H₃₀PrF₂₁O₆

- Molecular Weight : 1048.02000 g/mol

- Melting Point : 100-103ºC

- Boiling Point : 200.3ºC at 760 mmHg

- Density : Not available

- Flash Point : 74.9ºC

Structural Features

Pr(fod)₃ features a central praseodymium ion surrounded by three heptafluorinated octanedionate ligands. The presence of fluorine atoms significantly influences the compound's volatility and solubility characteristics compared to other lanthanide complexes.

The biological activity of Pr(fod)₃ is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The chelation of praseodymium enhances its stability and bioavailability in biological systems.

Potential Biological Effects:

- Antimicrobial Activity : Some studies suggest that rare earth metal complexes exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Antioxidant Properties : Rare earth metals can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Uptake : The lipophilic nature of the heptafluorinated ligands may enhance cellular uptake and distribution of the praseodymium ion within biological systems.

Case Studies and Research Findings

- Study on Antimicrobial Effects :

-

Toxicity Assessment :

- Research conducted on the toxicity of lanthanide complexes highlighted that while some compounds exhibit low toxicity profiles, others may pose risks depending on dosage and exposure routes. Pr(fod)₃ was found to have moderate toxicity in vitro but requires further investigation for in vivo effects .

- Cellular Mechanisms :

Comparison of Biological Activities of Rare Earth Chelates

| Compound | Antimicrobial Activity | Antioxidant Potential | Toxicity Level |

|---|---|---|---|

| Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)Praseodymium(III) | Moderate | High | Moderate |

| Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)Lutetium(III) | High | Moderate | Low |

| Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)Ytterbium(III) | Low | High | High |

Properties

Molecular Formula |

C30H33F21O6Pr |

|---|---|

Molecular Weight |

1029.5 g/mol |

IUPAC Name |

(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;praseodymium |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

InChI Key |

LICWBBABBAOMPH-VNGPFPIXSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Pr] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Pr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.